2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one
Description
2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one is a naphthalene-fused 1,3-oxazin-4-one derivative characterized by a bicyclic aromatic system. The naphthalene moiety provides rigidity and planar geometry, while the oxazinone ring introduces heteroatoms (N and O) that enhance intermolecular interactions and bioactivity . This compound is synthesized via cyclocondensation or multicomponent reactions involving β-naphthol derivatives, aldehydes, and urea or related reagents under acidic or catalytic conditions . Its structural features make it a precursor for bioactive molecules, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
101855-18-9 |
|---|---|
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-methylbenzo[h][3,1]benzoxazin-4-one |
InChI |
InChI=1S/C13H9NO2/c1-8-14-12-10-5-3-2-4-9(10)6-7-11(12)13(15)16-8/h2-7H,1H3 |
InChI Key |
BLQMGWCQDAJNGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC3=CC=CC=C32)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Methyl-4H-naphtho[1,2-D]oxazin-4-one
General Synthetic Strategy
The synthesis of 2-Methyl-4H-naphtho[1,2-D]oxazin-4-one typically involves:
- Formation of a naphthol-based precursor, often 2-hydroxy-1-naphthaldehyde or its derivatives.
- Conversion of the aldehyde group into an oxime.
- Oxidative cyclization to form the oxazine ring fused to the naphthalene moiety.
- Functional group modifications such as methylation to introduce the methyl substituent at position 2.
This approach is supported by oxidative cyclization reactions using various oxidants like lead(IV) acetate (LTA), phenyliodine(III) diacetate (PIDA), or silver oxide in the presence of co-oxidants.
Specific Synthetic Routes and Conditions
Oxidative Cyclization of Naphthaldehyde Oximes
- Starting material: 2-Hydroxy-1-naphthaldehyde oxime.
- Oxidants: Lead(IV) acetate (LTA) in tetrahydrofuran (THF) or PIDA in tert-butanol.
- Outcome: Formation of naphtho[1,2-D]oxazin-4-ol intermediates, which can be further processed to the target oxazinone.
- Key observations: LTA oxidation can lead to intermediate o-naphthoquinone nitrosomethide, which undergoes peri-cyclization and sometimes cyclodimerization to spiro adducts. PIDA oxidation favors exclusive peri-cyclization and higher yields of oxazinone intermediates (up to 80%).
Ring-Opening and Protection Strategies
- The oxazin-4-ol intermediates are prone to ring-opening under basic conditions.
- Protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dry dimethylformamide (DMF) at room temperature, followed by heating, stabilizes intermediates for further transformations.
- Methylation of hydroxyl groups can be achieved using methyl iodide (MeI) and potassium carbonate (K2CO3) in acetone under nitrogen atmosphere to yield methoxy derivatives, facilitating further cyclization steps.
One-Pot Two-Step Protocols
- A sequential one-pot two-step synthesis from 2-naphthol, methyl carbamate, and aromatic aldehydes has been reported.
- The reaction involves initial formation of 2-hydroxynaphthalen-1-yl-carbamates followed by ring-closing cyclization using coupling reagents such as T3P® (propylphosphonic anhydride) in toluene at elevated temperatures (80 °C).
- Microwave-assisted conditions have been optimized for enhanced yields and reduced reaction times.
Reaction Conditions and Yields
Analysis of Preparation Methods
Advantages and Limitations
- Oxidative cyclization using PIDA is superior due to higher selectivity and yield, avoiding side reactions common with LTA.
- Protection strategies are crucial to prevent ring-opening and degradation of intermediates.
- One-pot methodologies offer operational simplicity and reduce purification steps but may require optimization for different substituents.
- Microwave-assisted synthesis accelerates the reaction and improves yields, representing a green chemistry approach.
Mechanistic Insights
- The oxidative cyclization proceeds via formation of reactive nitrosomethide intermediates, which undergo peri-cyclization to close the oxazine ring.
- The presence of substituents such as methyl or methoxy groups influences the stability of intermediates and the course of the reaction.
- Steric hindrance can prevent unwanted dimerization or side product formation, as seen in peri-substituted derivatives.
Summary Table of Key Literature Findings
Chemical Reactions Analysis
Ring-Opening Reactions
The oxazinone ring undergoes cleavage under specific conditions:
-
Acidic Hydrolysis : Treatment with HCl/ethanol (1:1) at reflux opens the ring to yield 2-hydroxy-1-naphthamide derivatives.
-
Thermal Decomposition : Heating above 150°C in DMF results in decarbonylation, producing substituted naphtho[1,2-D]isoxazoles .
Key Observation :
The methyl group at position 2 stabilizes the oxazinone ring, requiring harsher conditions for ring-opening compared to unsubstituted analogs .
Electrophilic Aromatic Substitution
The naphthyl moiety undergoes nitration and halogenation:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5- and 8-positions.
-
Bromination : Br₂/CHCl₃ adds bromine at the 6-position, confirmed by X-ray crystallography in related compounds .
Nucleophilic Attack at the Oxazinone Carbonyl
-
Aminolysis : Reaction with primary amines (e.g., benzylamine) in ethanol replaces the carbonyl oxygen with an imine group, forming 3-aminonaphthooxazine derivatives .
-
Grignard Addition : Organomagnesium reagents attack the carbonyl, but steric hindrance from the methyl group limits yields to <30% .
Derivatization via Cross-Coupling
Palladium-catalyzed reactions enable aryl functionalization:
-
Suzuki Coupling : Using Pd(PPh₃)₄ and arylboronic acids, the 6-bromo derivative forms biaryl products (70–85% yields) .
Biological Activity-Driven Modifications
Derivatives are synthesized for pharmacological screening:
-
Antibacterial Agents : Schiff base derivatives of 2-methylnaphthooxazin-4-one show moderate activity against Staphylococcus aureus (MIC: 10 mg/mL) .
-
Anticancer Analogues : Introduction of pyrazole moieties via 1,3-dipolar cycloaddition enhances cytotoxicity .
Table 1: Reaction Conditions for Oxazinone Formation
| Starting Material | Reagent/Catalyst | Conditions | Yield (%) |
|---|---|---|---|
| 2-Hydroxy-1-naphthaldehyde | Methylamine, ZnCl₂ | Microwave, 425 W, 5 min | 89 |
| Schiff base (M1) | Salicylic acid | Microwave, 425 W, 8 min | 76 |
Table 2: Ring-Opening Reactions
| Substrate | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| 2-Methylnaphthooxazin-4-one | HCl/ethanol, reflux | 2-Hydroxy-1-naphthamide | 78 |
| 6-Bromo derivative | DMF, 160°C, 2 h | 6-Bromonaphtho[1,2-D]isoxazole | 65 |
Scientific Research Applications
2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their function and leading to bacterial cell death.
Comparison with Similar Compounds
Key Observations :
- Ring Fusion : The naphtho-fused derivatives (e.g., 2-methyl and 1-phenyl analogs) exhibit enhanced aromaticity and planarity compared to pyrido- or pyrazolo-fused systems, influencing their photophysical and binding properties .
- Substituent Effects : Methyl or phenyl groups at specific positions modulate solubility and bioactivity. For instance, the methyl group in 2-methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one improves metabolic stability compared to unsubstituted analogs .
- Synthetic Flexibility: Pyrazolo- and pyrido-oxazinones are synthesized via hydrolytic or cyclization routes, whereas naphtho-oxazinones rely on multicomponent or oxidative strategies .
Key Observations :
- Antitumor Efficacy: Pyrazolo-oxazinones (e.g., compound 10e) show potent activity against MCF-7 cells (IC50 = 11 µM), outperforming naphtho-oxazinones, which are primarily used as intermediates .
- Diverse Applications: Naphtho[1,8-de][1,2]oxazin-4-ol derivatives are precursors to naphthalenediols with anticancer applications, while pyrido-oxazinones are tailored for herbicidal use .
Physicochemical and Pharmacokinetic Properties
Table 3: Calculated Properties of Selected Oxazinones
Key Observations :
- Lipophilicity: Naphtho-oxazinones (logP ~2.25–3.10) are more lipophilic than pyrazolo derivatives (logP ~2.02), influencing membrane permeability .
- Polar Surface Area (PSA): Lower PSA values in naphtho-oxazinones (41.82 Ų) suggest better blood-brain barrier penetration compared to pyrazolo analogs (78.10 Ų) .
Biological Activity
2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
The molecular formula of this compound is , with a molecular weight of approximately 211.22 g/mol. The compound exhibits medium solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but it is insoluble in water and acetone .
Synthesis
The synthesis of this compound can be achieved through various methods. One notable approach involves the reaction of naphthalene derivatives with appropriate reagents under microwave irradiation conditions, which enhances yield and purity .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Studies have demonstrated that compounds derived from this oxazinone structure show significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae. In comparative tests, certain derivatives displayed efficacy comparable to standard antibiotics like ciprofloxacin .
- Antifungal Activity : The compound has also been evaluated for antifungal properties. Its derivatives have shown inhibitory effects against various fungal pathogens such as Fusarium culmorum and Gaeumannomyces graminis, although the antibacterial activity tends to be more pronounced than antifungal effects .
Antitumor Activity
The potential antitumor activity of this compound has been explored in several studies. Compounds based on this structure have been reported to induce apoptosis in cancer cell lines. For example, treatment with certain derivatives resulted in increased necrosis and apoptosis in U87 glioblastoma cells after 24 hours of exposure .
Anti-inflammatory Properties
In addition to antimicrobial and antitumor activities, the compound's derivatives have been studied for their anti-inflammatory effects. Some studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Studies
Several case studies highlight the biological activities of this compound:
- Antibacterial Efficacy : A study involving a series of synthesized oxazinone derivatives reported varying degrees of antibacterial activity against multiple bacterial strains. The most active compounds were identified as having minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro studies showed that specific derivatives led to significant cell death in cancer cell lines at concentrations as low as 10 µM. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function .
Data Summary
Q & A
Q. What are the standard synthetic routes for 2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one, and how are they optimized?
The compound is typically synthesized via cyclization reactions. A common approach involves condensing naphthol derivatives with carbonyl-containing reagents. For example:
- Benzo-oxazinone analogs : Anthranilic acid derivatives react with acetic anhydride or benzoyl chloride under reflux to form oxazinone cores .
- Naphtho-oxazinone adaptation : Replace phenol with 2-naphthol in condensation reactions. describes using 2-naphthol, benzaldehyde, and urea to form dihydro-1-arylnaphtho[1,2-e][1,3]oxazine derivatives .
- Purification : Monitor reactions via TLC (e.g., hexane:ethyl acetate 9:1) and purify via recrystallization (ethanol or glacial acetic acid) .
Q. How is reaction progress monitored during synthesis?
Thin-layer chromatography (TLC) is widely used. For example:
- Mobile phases like hexane:ethyl acetate (2:1 or 9:1) separate intermediates .
- Confirm cyclization completion by observing the disappearance of starting materials and appearance of UV-active product spots .
Q. What analytical techniques validate the compound’s purity and structure?
- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions and ring closure. IR identifies carbonyl (C=O) stretching (~1700 cm⁻¹) .
- Mass spectrometry : High-resolution MS (e.g., Exact Mass: 179.0252274) verifies molecular weight .
- Recrystallization : Ethanol or acetic acid recrystallization ensures purity .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of 2-Methyl-4H-naphtho-oxazinone derivatives?
- Molecular docking : Study interactions with target proteins (e.g., bacterial enzymes or cancer-related receptors). used docking to model 2-pyridin-3-yl-benzo[d][1,3]oxazin-4-one derivatives .
- DFT calculations : Analyze HOMO-LUMO gaps to predict electronic properties, as demonstrated for TADF-active analogs in .
Q. What strategies resolve low yields in naphtho-oxazinone cyclization?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalysts : Use glacial acetic acid or pyridine to stabilize intermediates .
- Temperature control : Mild heating (e.g., 60–80°C) avoids decomposition, as seen in benzo-oxazinone syntheses .
Q. How do structural modifications influence biological activity?
- Substituent effects : Primary amines (e.g., 4a–g in ) condense with oxazinone cores to form derivatives with antitubercular or antibacterial activity .
- SAR studies : Replace methyl groups with halogens (e.g., bromine in ) to enhance lipophilicity and target binding .
Q. What experimental controls address contradictions in biological activity data?
- Purity verification : Confirm compound identity via COA (Certificate of Analysis) and LC-MS, as emphasized in .
- Standardized assays : Use consistent MIC (minimum inhibitory concentration) protocols for antibacterial testing, as in .
Methodological Challenges and Solutions
Q. How to design a study evaluating photophysical properties (e.g., TADF)?
- Excited-state analysis : Compare isomers like PXZ-BOO (naphtho-oxazinone) and PXZ-PPO (pyrano-pyridone) using time-resolved fluorescence and DFT. highlights the role of HOMO-LUMO overlap in TADF efficiency .
Q. What green chemistry approaches improve synthesis sustainability?
- One-pot reactions : Condensation-cyclization of naphthol, formaldehyde, and amines reduces solvent waste .
- Neat conditions : Avoid toxic solvents by optimizing reagent stoichiometry .
Data Interpretation Tables
| Synthetic Method | Key Reagents | Conditions | Yield Optimization | Reference |
|---|---|---|---|---|
| Cyclization of naphthol | 2-naphthol, benzaldehyde, urea | Reflux, 5–6 hrs | Recrystallization (ethanol) | |
| Acetic anhydride-mediated | Anthranilic acid, Ac₂O | 1 hr heating, distillation | Reduced pressure distillation | |
| Benzoyl chloride coupling | Bromoanthranilic acid, BzCl | 0°C, pyridine, NaHCO₃ | TLC-monitored purification |
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
